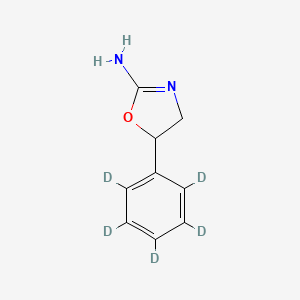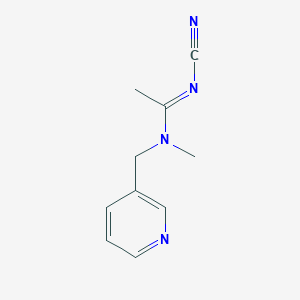
Baclofen Isopropyl Ester Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Baclofen Isopropyl Ester Hydrochloride is a derivative of Baclofen, a well-known muscle relaxant and antispastic agent. Baclofen itself is a gamma-aminobutyric acid (GABA) agonist that is primarily used to treat spasticity resulting from conditions such as multiple sclerosis and spinal cord injuries . This compound is a modified form designed to enhance certain pharmacokinetic properties, such as solubility and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Baclofen Isopropyl Ester Hydrochloride typically involves the esterification of Baclofen with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Baclofen Isopropyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Baclofen and isopropyl alcohol.
Oxidation: Oxidized derivatives of Baclofen.
Reduction: Reduced derivatives of Baclofen.
Substitution: Various substituted esters.
Aplicaciones Científicas De Investigación
Baclofen Isopropyl Ester Hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Baclofen Isopropyl Ester Hydrochloride exerts its effects by selectively activating the GABA B receptor. This activation inhibits the release of excitatory neurotransmitters, leading to a reduction in muscle spasticity and an overall calming effect on the central nervous system . The ester form is designed to enhance the compound’s solubility and bioavailability, allowing for more efficient delivery and absorption in the body .
Comparación Con Compuestos Similares
Similar Compounds
Baclofen: The parent compound, primarily used for treating spasticity.
Cyclobenzaprine: Another muscle relaxant with a different mechanism of action.
Gabapentin: Used for neuropathic pain and has some muscle relaxant properties.
Uniqueness
Baclofen Isopropyl Ester Hydrochloride is unique due to its enhanced solubility and bioavailability compared to Baclofen. This makes it a more effective option in certain pharmaceutical formulations, particularly where rapid absorption is desired .
Propiedades
Fórmula molecular |
C13H19Cl2NO2 |
|---|---|
Peso molecular |
292.20 g/mol |
Nombre IUPAC |
propan-2-yl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9(2)17-13(16)7-11(8-15)10-3-5-12(14)6-4-10;/h3-6,9,11H,7-8,15H2,1-2H3;1H |
Clave InChI |
OHSLFOHXWQNNOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl) Methanone](/img/structure/B13444352.png)
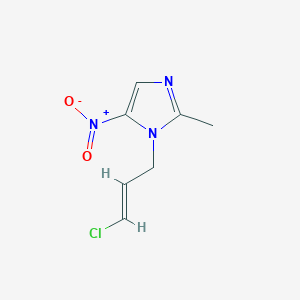
![(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-4-[[(1S,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-yl]amino]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13444366.png)
![6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine](/img/structure/B13444371.png)
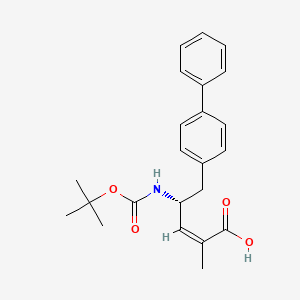

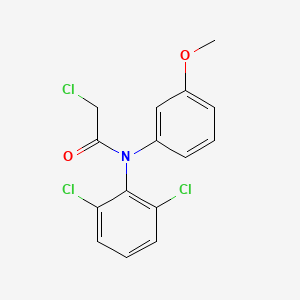
![2-Benzyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13444402.png)
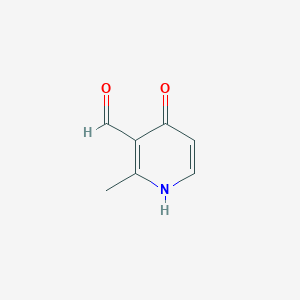
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
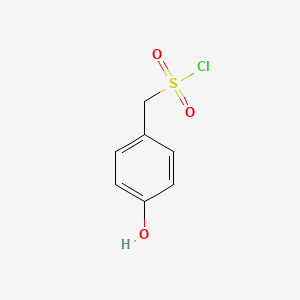
![(5E)-5,6-Dideoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-Alpha-D-xylo-hex-5-enofuranose](/img/structure/B13444424.png)
